molecular formula C17H13N3O4 B12999781 3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

Cat. No.: B12999781
M. Wt: 323.30 g/mol
InChI Key: QJXASVLHQUKGRJ-CMDGGOBGSA-N
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Description

3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a pyridine ring, a nitrophenyl group, and an acrylic acid moiety. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step reactions. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide . This reaction is known for its versatility and efficiency in producing imidazo[1,2-a]pyridine derivatives. The reaction conditions often include the use of non-nucleophilic solvents like tert-butanol to increase yield and reduce side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes .

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

(E)-3-[8-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H13N3O4/c1-11-3-2-10-19-14(8-9-15(21)22)16(18-17(11)19)12-4-6-13(7-5-12)20(23)24/h2-10H,1H3,(H,21,22)/b9-8+

InChI Key

QJXASVLHQUKGRJ-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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